2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide

Description

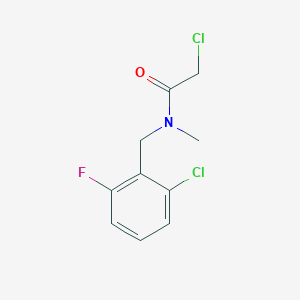

Chemical Identity and Structure 2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide (molecular formula: C₉H₈Cl₂FNO; average mass: 236.067 g/mol) is a chloroacetamide derivative characterized by a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. The acetamide backbone includes a methyl group on the nitrogen and a chlorine atom at the α-carbon ().

Properties

IUPAC Name |

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEZIAVDDBCIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its unique substitution pattern allows for selective reactions that can lead to the development of novel compounds.

- Intermediate in Drug Development : Due to its structural characteristics, it is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide can act as an inhibitor of certain enzymes, making it valuable for studying enzyme-ligand interactions and biochemical pathways .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's IC50 values against COX-2 have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : Case studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology. The mechanism involves apoptosis induction in cancer cells, making it a candidate for further investigation in cancer treatment .

| Activity Type | IC50 Value (μM) | Notes |

|---|---|---|

| COX-1 Inhibition | Not specified | Potential use in anti-inflammatory therapies |

| COX-2 Inhibition | Comparable to celecoxib | Significant anti-inflammatory effects |

| Cytotoxicity (A549 cells) | Nanomolar range | Induces apoptosis |

| Cytotoxicity (MCF-7 cells) | Nanomolar range | Induces apoptosis |

Case Studies

- Enzyme Inhibition Study : A study assessed the inhibitory effects of various derivatives on COX enzymes. The results indicated that derivatives similar to this compound had selectivity indices favoring COX-2 inhibition over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

- Anticancer Research : A research project evaluated the cytotoxic effects of this compound against lung and breast cancer cell lines. The findings revealed significant growth inhibition at low concentrations, supporting further exploration into its mechanisms and therapeutic potential .

- Inflammation Modulation : Investigations into the modulation of inflammatory cytokines showed that this compound could effectively reduce pro-inflammatory markers in vitro, suggesting its application in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Chloroacetamide Derivatives

Key Observations:

Substituent Effects :

- The target compound and flumetralin share a 2-chloro-6-fluorobenzyl group, but flumetralin incorporates additional electron-withdrawing groups (trifluoromethyl, nitro), enhancing its role as a plant growth regulator .

- Alachlor and pretilachlor feature bulkier 2,6-diethylphenyl groups, which improve herbicidal activity by enhancing lipid solubility and membrane penetration .

N-Ethylglycinamide () replaces the α-chloro with an amino group, suggesting divergent reactivity or pharmacological targets.

Functional and Application-Based Comparisons

Table 2: Functional and Application Differences

Key Insights:

- Electron-Withdrawing Groups: Fluorine and chlorine in the benzyl ring (target compound) may enhance metabolic stability compared to non-halogenated analogues .

- Safety Profiles : Unlike alachlor (well-documented toxicology), the target compound’s hazards remain uncharacterized, necessitating caution in handling .

Biological Activity

2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

The compound features two chlorine atoms and a fluorine atom, which are significant for enhancing its lipophilicity and biological interactions. These halogen substitutions can influence the compound's reactivity and affinity for biological targets, making it a candidate for drug development.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have shown that the presence of chlorine atoms can enhance the antibacterial effects against pathogens like Klebsiella pneumoniae. The mechanism of action may involve the inhibition of penicillin-binding proteins, leading to cell lysis and death of the bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives have been determined to assess their effectiveness:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | Klebsiella pneumoniae |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | 32 | Candida albicans |

The data suggest that the presence of chlorine enhances antibacterial potency compared to non-chlorinated analogs .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. The introduction of chlorine in acetamides has been linked to increased inhibition of fungal strains, particularly against Candida species. This effect is attributed to improved binding affinity to fungal cell wall synthesis pathways .

The biological activity of this compound is primarily due to its interaction with specific enzymes or receptors. The halogen substituents play a crucial role in modulating these interactions, which can lead to inhibition or alteration of biochemical pathways critical for pathogen survival.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study evaluated the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. Results indicated that this compound significantly reduced bacterial viability within hours of exposure, demonstrating bactericidal properties at concentrations above its MIC .

- Cytotoxicity Analysis : In vitro toxicity assessments revealed favorable profiles for compounds containing chloro substituents, indicating low cytotoxicity levels while maintaining antimicrobial efficacy. This suggests a promising therapeutic window for further development .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with 2-chloro-6-fluorobenzyl chloride (or bromide) as the primary aromatic intermediate. React it with methylamine under alkaline conditions to form N-(2-chloro-6-fluorobenzyl)-N-methylamine .

Acetamide Formation : Perform a nucleophilic substitution by reacting the intermediate with 2-chloroacetyl chloride in a solvent like dichloromethane or THF. Use a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Crystallize the product using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₉Cl₂FNO; calc. 260.01 g/mol) .

- X-ray Crystallography : For solid-state structure determination, particularly to resolve steric effects from the chloro-fluorobenzyl group .

Q. What analytical methods are used to assess purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify impurities (<98% purity threshold) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen (decomposition temperature >200°C) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale academic research?

Methodological Answer: Optimization strategies include:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining yields >70% .

- Byproduct Management : Trap HCl with stronger bases (e.g., DBU) or employ flow chemistry for continuous removal of gaseous byproducts .

Data Contradiction Note :

While traditional methods report 50–60% yields , microwave-assisted protocols claim >70% but require rigorous temperature control to avoid decomposition .

Q. How do electronic effects of the chloro-fluoro substituents influence reactivity?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the benzyl ring. The electron-withdrawing Cl and F groups reduce nucleophilicity at the benzylic carbon, slowing alkylation kinetics .

- Kinetic Experiments : Compare reaction rates with analogs (e.g., 2,6-dichlorobenzyl derivatives) using stopped-flow spectrophotometry. Rate constants decrease by ~30% due to substituent effects .

Q. How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Conflicting NMR signals (e.g., splitting patterns for methyl groups) may arise from:

- Rotameric Equilibria : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to freeze conformers and simplify spectra .

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; polar solvents stabilize specific conformations .

- 2D NMR : HSQC and HMBC to unambiguously assign coupling between the acetamide and benzyl groups .

Q. What strategies are used to evaluate biological activity in vitro?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .

- Mechanistic Probes : Fluorescent tagging (e.g., BODIPY conjugates) to track cellular uptake via confocal microscopy .

Q. How is the compound’s environmental impact assessed in academic settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.